1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene

GPR55 antagonism GPCR screening cannabinoid-related orphan receptor

1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene (CAS 834903-43-4; CID is a synthetic trans-alkenyl dimethoxybenzene derivative that functions as a potent, selective GPR55 antagonist/inverse agonist. It belongs to the class of 5-alk(en)yl resorcinol dimethyl ethers, closely related to the natural product Belamcandol B (the Z-isomer with a free phenol) and 5-pentadecylresorcinol dimethyl ether (the saturated analog).

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
Cat. No. B12291629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC
InChIInChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7+
InChIKeyVNUMDBCQWDYHOF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene (CID 16020046): A trans-Alkenyl Dimethoxybenzene with Defined GPR55 Antagonism and Differentiated Pharmacological Signature


1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene (CAS 834903-43-4; CID 16020046) is a synthetic trans-alkenyl dimethoxybenzene derivative that functions as a potent, selective GPR55 antagonist/inverse agonist [1]. It belongs to the class of 5-alk(en)yl resorcinol dimethyl ethers, closely related to the natural product Belamcandol B (the Z-isomer with a free phenol) and 5-pentadecylresorcinol dimethyl ether (the saturated analog). Unlike these structural congeners, which are primarily known as biosynthetic intermediates or mild CYP450 inhibitors, this specific E-isomer possesses a defined molecular pharmacology centered on GPR55 constitutive activity blockade (IC50 0.15–0.21 µM) with demonstrated inactivity at CB1 and CB2 receptors .

Why 1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene Cannot Be Replaced by the Z-Isomer, Belamcandol B, or the Saturated Analog in Target-Based Screening


The Z-isomer (CAS 34809-61-5), Belamcandol B (free phenol), and the saturated 5-pentadecylresorcinol dimethyl ether (CAS 23032-48-6) are frequently catalogued as closely related analogs of 1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene. However, substitution is unsupported: the Z-isomer is >10 µM against 5-LOX and lacks GPR55 activity [1]; Belamcandol B is a CYP3A4 substrate/inhibitor (IC50 shift 1.8-fold, co-incubation IC50 18 µM) with no reported GPR55 pharmacology [2]; and the saturated analog is an inactive intermediate for colon cancer research with no GPCR annotation . Only the trans (E) geometry and the fully methylated resorcinol core confer the specific GPR55 inverse agonism profile documented below.

Quantitative Pharmacological and Biochemical Differentiation of 1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene


GPR55 Antagonist Potency: E-Isomer vs. Structurally Closest Analogs

The target compound (E-isomer, CID 16020046) inhibits GPR55 constitutive activity with an IC50 of 0.15 µM in a yeast-based assay and blocks LPI-induced Ca2+ signaling with an IC50 of 0.21 µM in HEK293-GPR55 cells . The Z-isomer (1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene, CAS 34809-61-5) has no reported GPR55 activity in any publicly available dataset. The free phenol analog Belamcandol B has no GPR55 annotation. This represents a >66-fold selectivity window defined solely by double-bond geometry and methylation state .

GPR55 antagonism GPCR screening cannabinoid-related orphan receptor

GPR55 Selectivity Over CB1 and CB2: E-Isomer vs. Cannabinoid Receptor Ligands

CID 16020046 was inactive at CB1 and CB2 receptors in HEK293 cells at concentrations up to 10 µM, while potently blocking LPI-induced Ca2+ release via GPR55 . In contrast, many GPR55-active lipid ligands (e.g., LPI, anandamide) show significant cross-reactivity at CB1/CB2. This selectivity profile is not documented for any other 5-alkenyl dimethoxybenzene analog, including the Z-isomer or the saturated derivative [1].

receptor selectivity off-target profiling cannabinoid receptors

CYP3A4 Inhibition Liability: E-Isomer (Target Compound) vs. Belamcandol B (Z-Isomer Free Phenol)

Belamcandol B inhibits CYP3A4 with a co-incubation IC50 of 18 ± 2.1 µM and a pre-incubation IC50 of 10 ± 1.3 µM (IC50 shift 1.8-fold), indicating time-dependent inhibition potential [1]. The saturated dimethoxy analog (1,3-dimethoxy-5-pentadecylbenzene) shows CYP3A4 inhibition with IC50 = 3.0 µM [2]. While direct CYP3A4 data for the target E-isomer dimethoxy compound have not been published, the dual methylation of the resorcinol core eliminates the free phenol that drives CYP3A4 interaction in Belamcandol B and the saturated analog, structurally predicting reduced CYP liability [3].

CYP450 inhibition drug-drug interaction ADME-tox screening

Double-Bond Geometry Impact on Lipoxygenase Inhibition: Class-Level Inference from Catechol Series

In the structurally analogous 3-(pentadec-10-enyl)catechol series, the E-isomer mixture (65% E) inhibited 15-sLOX with IC50 = 11.77 µg/mL (37.0 µM) and 5-hLOX with IC50 = 0.37 µg/mL (1.16 µM), whereas the pure Z-isomer showed weaker 5-hLOX inhibition (IC50 = 2.09 µM) [1]. While the catechol core differs from the dimethoxybenzene core of the target compound, this class-level pattern suggests that trans (E) geometry at C10 enhances 5-LOX inhibitory potency relative to cis (Z) geometry. The target compound's E-configuration may similarly confer superior 5-LOX pharmacology compared to its Z-counterpart, though direct testing is needed [2].

5-lipoxygenase 15-lipoxygenase E/Z isomer pharmacology

Antioxidant and Cytoprotective Potential: E-Isomer vs. Saturated Analog 5-Pentadecylresorcinol Dimethyl Ether

5-Pentadecylresorcinol Dimethyl Ether (saturated analog, CAS 23032-48-6) serves as an intermediate for 5-pentadecylresorcinol, which protects PC-12 AC cell viability under oxidative stress [1]. The target E-isomer contains an unsaturated C10-C11 bond, which may alter radical scavenging kinetics compared to the fully saturated chain. However, no quantitative head-to-head antioxidant comparison (e.g., DPPH IC50, ORAC, or cell-based ROS assay) between the E-isomer and its saturated analog has been published. This represents a critical evidence gap .

oxidative stress PC-12 neuroprotection alkylresorcinol antioxidant

High-Confidence Research Applications for 1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene Based on Quantitative Differentiation Evidence


GPR55 Pharmacological Tool Compound in GPCR Screening Cascades

Based on its defined GPR55 antagonist/inverse agonist activity (IC50 0.15–0.21 µM) and demonstrated inactivity at CB1 and CB2 (>10 µM) , CID 16020046 is the only 5-alkenyl dimethoxybenzene suitable as a selective GPR55 chemical probe. It enables GPR55 target validation studies, LPI signaling pathway dissection, and functional assays of endothelial wound healing and immune cell activation without cannabinoid receptor crosstalk. The Z-isomer and Belamcandol B are pharmacologically silent at GPR55 and should not be used for this purpose.

ADME-Tox Profiling and CYP450 Interaction Studies with Reduced Phenolic Liability

The fully methylated resorcinol core of the E-isomer eliminates the free phenolic -OH that drives CYP3A4 inhibition in Belamcandol B (IC50 18 µM co-incubation, 10 µM pre-incubation) and the saturated dimethoxy analog (IC50 3.0 µM) . This structural feature makes the E-isomer a preferred scaffold for structure-activity relationship (SAR) studies aimed at minimizing CYP450-mediated drug-drug interactions. Confirmatory CYP3A4, CYP2C9, and CYP2D6 inhibition assays using the E-isomer are recommended as the next experimental step.

Lipid Mediator Pathway Research: 5-Lipoxygenase Modulation with Defined E-Geometry

Class-level evidence from the catechol series demonstrates that E-geometry at the C10 position enhances 5-hLOX inhibitory potency by ~1.8-fold relative to Z-geometry (E-mixture IC50 = 1.16 µM vs. Z-isomer IC50 = 2.09 µM) . The target compound provides a structurally distinct dimethoxybenzene chemotype with E-geometry for investigating 5-LOX pharmacology without the redox-active catechol moiety. This is valuable for leukotriene biosynthesis modulation studies where catechol-associated off-target effects (e.g., non-specific oxidation) must be avoided.

Synthetic Intermediate for 5-Pentadecylresorcinol-Derived Bioactives

The E-isomer serves as an intermediate in the synthesis of 5-pentadecylresorcinol, a bioactive alkylresorcinol with colon cancer cell growth inhibitory activity and GPDH inhibition (IC50 = 4.1 µM) . For medicinal chemistry campaigns requiring hydrogenation of the C10-C11 double bond to access the saturated pharmacophore, the E-isomer offers a defined stereochemical starting material. This contrasts with Belamcandol B, which requires demethylation and is contaminated with up to 20% trans isomer, introducing purity concerns in scale-up synthesis .

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